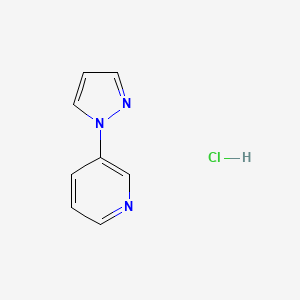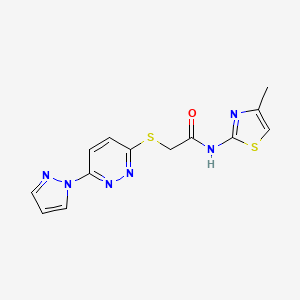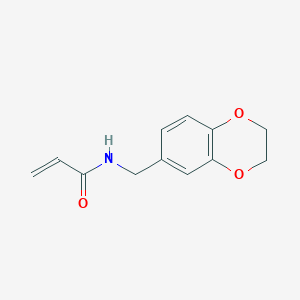
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H17N3OS and its molecular weight is 335.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One key area of research has been the synthesis and chemical reactions involving thiophene-3-carboxamides, which undergo dearomatising cyclisation to form compounds with potential for further chemical exploration. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen can transform into pyrrolinones, azepinones, or partially saturated azepinothiophenes upon treatment with specific reagents (Clayden et al., 2004). This reaction pathway highlights the compound's versatility in organic synthesis, providing a foundation for the development of various heterocyclic structures.
Medicinal Chemistry and Biological Activities
Research has also focused on the design, synthesis, and evaluation of derivatives of this compound for potential biological and medicinal applications. In the realm of anticancer research, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide, which share structural features with the specified compound, have been synthesized and evaluated for their anticancer activity. Some derivatives have demonstrated significant antiproliferative activity against specific human cancer cell lines, offering insights into the compound's potential as a lead for anticancer drug development (Rasal et al., 2020).
Material Science Applications
Additionally, the compound's derivatives have been investigated for their applications in material science, particularly in the synthesis of new materials with unique properties. For example, polyamide-imides containing pendant adamantyl groups have been synthesized, demonstrating the potential of derivatives for creating materials with desirable thermal and mechanical properties (Liaw & Liaw, 2001). Such materials could find applications in various industries, including aerospace, automotive, and electronics, where performance materials are crucial.
Mecanismo De Acción
Mode of Action
The presence of a cyano group and a carboxamide group in its structure suggests that it may interact with its targets through hydrogen bonding or dipole-dipole interactions .
Pharmacokinetics
Its molecular weight of 336.44 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . .
Result of Action
Given the lack of information about its targets and mode of action, it is difficult to predict its specific effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Direcciones Futuras
Análisis Bioquímico
Dosage Effects in Animal Models
The effects of varying dosages of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)thiophene-2-carboxamide in animal models have not been reported . Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
Details regarding the transport and distribution of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)thiophene-2-carboxamide within cells and tissues are currently unavailable . Future studies could investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.
Propiedades
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-14(2)22(12-15-7-4-3-5-8-15)18(16(13)11-20)21-19(23)17-9-6-10-24-17/h3-10H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCENXFDJATYSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)C2=CC=CS2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2966730.png)
![8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966732.png)


![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2966736.png)




![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)
![2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2966748.png)

![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)
